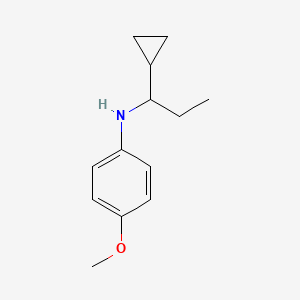
N-(1-cyclopropylpropyl)-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylpropyl)-4-methoxyaniline: is an organic compound that features a cyclopropyl group attached to a propyl chain, which is further connected to a 4-methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylpropyl)-4-methoxyaniline typically involves the following steps:
Formation of the cyclopropylpropyl group: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to form the cyclopropane ring.
Attachment to the aniline moiety: The cyclopropylpropyl group can be attached to the 4-methoxyaniline through a nucleophilic substitution reaction, where the aniline acts as a nucleophile attacking an electrophilic carbon in the cyclopropylpropyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(1-cyclopropylpropyl)-4-methoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(1-cyclopropylpropyl)-4-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(1-cyclopropylpropyl)-4-aminobenzene: Similar structure but lacks the methoxy group.
N-(1-cyclopropylpropyl)-4-hydroxyaniline: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness: N-(1-cyclopropylpropyl)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(1-cyclopropylpropyl)-4-methoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-3-13(10-4-5-10)14-11-6-8-12(15-2)9-7-11/h6-10,13-14H,3-5H2,1-2H3 |
InChI Key |
PHYZBKVCBMDONB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















